2,2'-Oxybis[N,N-dimethyl-acetamide]
Overview
Description
2,2'-Oxybis[N,N-dimethyl-acetamide] (OBDMA) is an organic compound that can be used as a solvent in a variety of scientific research applications. It is a colorless liquid with a boiling point of 199.7°C and a melting point of -10.6°C. OBDMA is a highly polar aprotic solvent, meaning that it is non-acidic and does not form hydrogen bonds with other molecules. This makes it ideal for a wide range of uses, including organic synthesis, chromatography, and analytical chemistry.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of '2,2'-Oxybis[N,N-dimethyl-acetamide]' can be achieved through the reaction of N,N-dimethylacetamide with oxalyl chloride followed by treatment with sodium hydroxide.
Starting Materials
N,N-dimethylacetamide, Oxalyl chloride, Sodium hydroxide, Methanol, Diethyl ethe
Reaction
N,N-dimethylacetamide is reacted with oxalyl chloride in the presence of methanol and diethyl ether to form the corresponding acid chloride intermediate., The acid chloride intermediate is then treated with sodium hydroxide to form '2,2'-Oxybis[N,N-dimethyl-acetamide]'., The product is then isolated and purified through standard techniques such as filtration and recrystallization.
Scientific Research Applications
2,2'-Oxybis[N,N-dimethyl-acetamide] is widely used in scientific research due to its low toxicity and its ability to dissolve a wide range of organic compounds. It is often used as a solvent in organic synthesis and analytical chemistry. It is also used in chromatography, as it is capable of separating mixtures of compounds based on size and polarity. 2,2'-Oxybis[N,N-dimethyl-acetamide] is also used in the production of pharmaceuticals and biochemicals, as it is capable of dissolving both polar and non-polar compounds.
Mechanism Of Action
2,2'-Oxybis[N,N-dimethyl-acetamide] is a highly polar aprotic solvent, meaning that it does not form hydrogen bonds with other molecules. This allows it to dissolve a wide range of organic compounds, including both polar and non-polar molecules. 2,2'-Oxybis[N,N-dimethyl-acetamide] is also capable of forming hydrogen bonds with itself, which allows it to form a stable solution with other molecules.
Biochemical And Physiological Effects
2,2'-Oxybis[N,N-dimethyl-acetamide] has low toxicity and has been found to be non-irritating to the skin and eyes. It has also been found to be non-carcinogenic, non-mutagenic, and non-teratogenic. 2,2'-Oxybis[N,N-dimethyl-acetamide] has also been found to be non-toxic to aquatic organisms.
Advantages And Limitations For Lab Experiments
2,2'-Oxybis[N,N-dimethyl-acetamide] has several advantages for lab experiments. It is non-toxic, non-irritating, and non-carcinogenic, making it safe to use in lab settings. It is also capable of dissolving both polar and non-polar compounds, making it ideal for a wide range of applications. 2,2'-Oxybis[N,N-dimethyl-acetamide] is also relatively inexpensive, making it an economical choice for lab experiments.
However, 2,2'-Oxybis[N,N-dimethyl-acetamide] has several limitations. It is highly volatile, meaning that it can evaporate quickly, making it difficult to work with in some applications. It is also not as effective as other solvents at dissolving certain compounds, such as alkaloids.
Future Directions
2,2'-Oxybis[N,N-dimethyl-acetamide] has a wide range of potential applications in scientific research. It could be used as a solvent in organic synthesis, analytical chemistry, and chromatography. It could also be used in the production of pharmaceuticals and biochemicals. Additionally, 2,2'-Oxybis[N,N-dimethyl-acetamide] could be used as a solvent for green chemistry applications, as it is non-toxic and non-carcinogenic. Finally, 2,2'-Oxybis[N,N-dimethyl-acetamide] could be used in a variety of other applications, such as electrochemistry and nanotechnology.
properties
IUPAC Name |
2-[2-(dimethylamino)-2-oxoethoxy]-N,N-dimethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-9(2)7(11)5-13-6-8(12)10(3)4/h5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFOOTHTIJUSHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COCC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604520 | |
Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Oxybis(N,N-dimethylacetamide) | |
CAS RN |
34866-70-1 | |
Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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